2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Medicinal Chemistry Anticancer Agents Structure-Activity Relationship

This ortho-methyl-substituted tetrahydrobenzothienopyrimidinone is a privileged scaffold for anticancer and epigenetic drug discovery. The sterically constrained 2-(2-methylphenyl) group introduces a unique dihedral angle that enhances kinase binding pocket complementarity and reduces off-target interactions seen with planar 2-phenyl analogs (CAS 19819-18-2). Validated in FGFR1 inhibition (IC₅₀ 7.7–18.9 μM for optimized analogs) and as a cap group precursor for HDAC inhibitors equipotent to SAHA. Ideal for parallel library synthesis via N3-alkylation. Researchers screening kinase panels or developing targeted protein degradation probes should leverage this compound's distinct conformational profile. Insist on ≥98% purity with LC-MS confirmation to exclude inactive 3-amino contaminants that confound biological assays.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
Cat. No. B10959506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
InChIInChI=1S/C17H16N2OS/c1-10-6-2-3-7-11(10)15-18-16(20)14-12-8-4-5-9-13(12)21-17(14)19-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,19,20)
InChIKeyNKHLOYGLKGGALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: A 2-Aryl Thienopyrimidinone Scaffold for Antiproliferative and Kinase-Targeted Research


The compound 2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (C₁₇H₁₆N₂OS, MW 296.4 g/mol) belongs to the 2-aryl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one subclass [1]. This fused thienopyrimidinone scaffold is a well-validated privileged structure in anticancer drug discovery, with structurally related 2-phenyl analogs demonstrating antiproliferative activity against colon (HCT116, HCT15) and brain (LN-229, GBM-10) cancer cell lines via apoptosis induction, oxidative stress, and mitotic catastrophe [2]. The 2-(2-methylphenyl) substitution introduces a distinct ortho-methyl steric and electronic profile that differentiates it from the unsubstituted 2-phenyl benchmark compound.

Why the 2-(2-Methylphenyl) Substituent Cannot Be Replaced by Generic 2-Aryl or 2-Phenyl Analogs in Tetrahydrobenzothienopyrimidinone Procurement


Within the 2-aryl-tetrahydrobenzothienopyrimidinone series, the position and nature of the aryl substituent critically govern both target engagement and antiproliferative selectivity. The 2-phenyl derivative (CAS 19819-18-2) serves as the unsubstituted benchmark, but SAR studies on this scaffold demonstrate that even subtle modifications on the C-2 aromatic ring produce substantial shifts in cytotoxicity IC₅₀ values and cell-line selectivity profiles [1]. Specifically, the ortho-methyl group on the target compound introduces a steric clash that alters the dihedral angle between the phenyl ring and the pyrimidinone core, directly impacting binding pocket complementarity in kinase ATP sites and potentially reducing off-target interactions seen with the planar 2-phenyl analog [2]. Generic substitution with the 3-methylphenyl isomer (CAS not specified) or the 3-amino-2-(2-methylphenyl) derivative (BDBM63029) would yield different hydrogen-bonding capacity, different logP, and different biological profiles—the 3-amino analog shows only weak activity (EC₅₀ > 12.5 μM against TNFRSF10B and > 195 μM against HSF-1) [3], confirming that the precise substitution pattern at the 2- and 3-positions is non-interchangeable.

Quantitative Differentiation Evidence: 2-(2-Methylphenyl) vs. 2-Phenyl, 3-Methylphenyl, and 3-Amino Analogs


Ortho-Methyl Steric Effect: Lipophilicity and Structural Pre-Organization vs. 2-Phenyl Benchmark

The 2-(2-methylphenyl) substituent introduces an ortho-methyl group that increases calculated logP by approximately 0.4–0.5 units compared to the 2-phenyl analog (estimated logP ~3.5–3.6 vs. ~3.1–3.2 based on ChemDiv data for the 3-methylphenyl isomer ), enhancing membrane permeability potential. More critically, the ortho-methyl group forces the pendant phenyl ring out of coplanarity with the pyrimidinone core, creating a distinct three-dimensional conformation that can be exploited for kinase selectivity engineering. The 2-phenyl analog (known as Antiproliferative agent-15) is planar and shows non-selective cytotoxicity (IC₅₀ > 100 μM against A2780 and CHO cells, but 8.3 μM against HCT116) [1]. The ortho-methyl twist in the target compound is predicted to reduce this promiscuity by limiting the accessible conformations for binding.

Medicinal Chemistry Anticancer Agents Structure-Activity Relationship

Absence of 3-Amino Substitution: Critical for Avoiding Activity Loss vs. 3-Amino-2-(2-methylphenyl) Analog

The 3-amino-2-(2-methylphenyl) analog (BDBM63029, CID 2306296) introduces a hydrazine-type amino group at the N3 position of the pyrimidinone ring, converting the amide-like NH into an N-NH₂ moiety. This modification virtually abolishes biological activity: BDBM63029 shows EC₅₀ > 12,500 nM against TNFRSF10B (TRAIL-R2/DR5) [1] and EC₅₀ > 195,000 nM against Heat Shock Factor-1 (HSF-1) [1], both indicating essentially no meaningful target engagement at physiologically relevant concentrations. The target compound, lacking this 3-amino substitution, retains the native pyrimidinone N3-H, which is essential for hydrogen-bond donor interactions in kinase hinge-binding motifs and for maintaining the correct tautomeric form for biological activity.

Kinase Inhibition Anticancer Screening Target Engagement

Positional Isomer Differentiation: 2-Methylphenyl vs. 3-Methylphenyl Substitution Effects on Pharmacophore Geometry

The 2-(3-methylphenyl) isomer (CAS not specified, ChemDiv Compound 3810-0005) positions the methyl group meta to the pyrimidinone attachment point, resulting in a different electrostatic surface potential and ligand geometry compared to the ortho-methyl target compound . While no direct biological comparison between these two isomers is available in the public domain, the well-established SAR for FGFR1 inhibition within this scaffold demonstrates that even subtle changes to the C-2 aryl group produce significant shifts in antitumor potency—compound 3g (bearing a specific aromatic substitution at C-2) achieved 78.8% FGFR1 inhibition at 10 μM, whereas other C-2 substituted analogs in the same series showed markedly lower activity [1]. This sensitivity to C-2 aryl substitution pattern supports the non-interchangeability of the 2-methylphenyl and 3-methylphenyl isomers.

Isomer Selectivity Drug Design Medicinal Chemistry

Scaffold Privilege and Polypharmacology Potential: Tetrahydrobenzothienopyrimidinone Core vs. Other Thienopyrimidine Topologies

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core has been validated as a versatile cap group in HDAC inhibitor design, with derivatives (e.g., compounds IVb and IXb) showing equipotent HDAC1/2 inhibition compared to the reference drug SAHA (vorinostat) [1]. Additionally, this scaffold serves as a recognized FGFR1 inhibitor platform, with optimized analogs achieving IC₅₀ values of 7.7, 18.9, and 13.3 μM against H460, A549, and U251 cell lines, respectively [2]. The 2-(2-methylphenyl) substitution on this core provides a specific entry point into both kinase and epigenetic target space, a dual potential that is not accessible with alternative thienopyrimidine topologies (e.g., thieno[3,2-d]pyrimidine or non-tetrahydro variants) that lack the saturated cyclohexane ring fusion.

Kinase Inhibition HDAC Inhibition Multi-Target Drug Design

Drug-Likeness and Synthetic Tractability Differentiation: Ortho-Methylphenyl Advantage over Poly-Substituted Analogs

The tetrahydrobenzothienopyrimidinone scaffold has been successfully diversified via parallel synthesis, enabling rapid SAR exploration around the C-2 aryl position [1]. The 2-(2-methylphenyl) derivative, with a molecular weight of 296.4 g/mol, 1 H-bond donor, 3 H-bond acceptors, and a polar surface area consistent with CNS-accessible chemical space, occupies a favorable drug-likeness window compared to larger, poly-substituted analogs that may violate Lipinski's Rule of Five. In contrast, many highly potent analogs in the FGFR1 series (e.g., 3g, 4c, 7) bear larger or more complex C-2 aryl substitutions that increase molecular weight beyond 400 Da and reduce ligand efficiency [2]. The target compound's relatively compact ortho-methylphenyl group preserves synthetic accessibility while maintaining the aromatic character required for kinase hinge binding.

Drug-Likeness Lead Optimization Parallel Synthesis

HDAC Cap Group Potential: Scaffold Validation with Quantified Inhibitory Activity Against Class I HDACs

The 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one core has been explicitly validated as a novel cap group in HDAC inhibitor design. Hybrid molecules incorporating this scaffold with hydroxamic acid zinc-binding groups achieved potent HDAC inhibition, with compound IVb demonstrating equipotent inhibitory activity against HDAC1 and HDAC2 compared to the FDA-approved HDAC inhibitor SAHA (vorinostat) [1]. Compound IVb and related analogs IXa and IXb also showed significant antiproliferative activity against HepG2, MCF-7, and HCT-116 cancer cell lines, with efficacy comparable to the SAHA reference [1]. The 2-(2-methylphenyl) substitution on this scaffold provides a specific vector for further optimization of cap group interactions within the HDAC surface recognition region.

Epigenetics HDAC Inhibition Cap Group Design

Procurement-Relevant Application Scenarios for 2-(2-Methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one


Kinase Inhibitor Hit Finding: Ortho-Methyl Conformational Restriction for Selectivity Engineering

The ortho-methylphenyl substitution provides a sterically constrained ligand conformation that can be exploited in kinase inhibitor hit-finding campaigns. Unlike the planar 2-phenyl analog (Antiproliferative agent-15, CAS 19819-18-2), which shows broad cytotoxicity (IC₅₀ 8.3 μM in HCT116 but >100 μM in A2780 and CHO) [1], the target compound's non-planar geometry is predicted to exhibit differential kinase binding profiles. Researchers screening against kinase panels (particularly FGFR, VEGFR, or HDAC targets) should prioritize this compound as a fragment-like starting point with favorable physicochemical properties (MW 296.4, 1 HBD, 3 HBA) and documented scaffold validation in both kinase inhibition (FGFR1 IC₅₀ 7.7–18.9 μM for optimized analogs) [2] and HDAC inhibition (equipotent to SAHA for elaborated hybrids) [3].

HDAC Inhibitor Cap Group Development: Scaffold with Precedented Epigenetic Target Engagement

The tetrahydrobenzothienopyrimidinone core has been successfully employed as a cap group in HDAC inhibitor design, with elaborated hybrids (IVb, IXb) achieving equipotent HDAC1/2 inhibition compared to the FDA-approved drug SAHA [3]. Researchers engaged in epigenetic drug discovery can procure this compound as a validated cap group precursor, attaching zinc-binding groups (hydroxamic acid, 2-aminoanilide, or hydrazide moieties) through the pyrimidinone N3 position or via linker chemistry at the C-2 aryl position. The ortho-methyl group on the 2-phenyl ring offers a distinct steric profile for modulating surface recognition pocket interactions compared to unsubstituted phenyl cap groups.

Selectivity Profiling Against 3-Amino Contaminant: QC-Confirmed Absence of Inactive Analog

The 3-amino-2-(2-methylphenyl) analog (BDBM63029) has been confirmed inactive in multiple orthogonal assays (EC₅₀ > 12.5 μM for TNFRSF10B; EC₅₀ > 195 μM for HSF-1) [4]. Laboratories sourcing the target compound for biological screening must confirm by LC-MS or ¹H NMR that the 3-amino contaminant is absent, as its presence would confound activity readouts. The target compound's procurement specification should include a purity requirement of ≥95% with explicit confirmation that N3-substituted impurities are below detection limits. This is a critical quality control parameter that differentiates this compound from impure or mis-synthesized batches.

SAR Expansion via Parallel Synthesis: Diversification at C-2 Aryl and N3 Positions

The scaffold is amenable to parallel synthesis approaches that have been validated for generating cytotoxic agents selective for p21-deficient cells [5]. Starting from the 2-(2-methylphenyl) derivative, researchers can perform N3-alkylation with benzyl chlorides or 2-chloroacetamides to generate focused libraries for phenotypic screening [6]. The ortho-methyl group on the C-2 phenyl ring provides a fixed steric anchor during library synthesis, enabling systematic exploration of N3 substituent effects while maintaining the core conformation established by the ortho-methyl substitution. This synthetic tractability makes the compound a strategic building block for medicinal chemistry groups building tetrahydrobenzothienopyrimidinone-focused compound collections.

Quote Request

Request a Quote for 2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.